(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide
Overview
Description
(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an acetic acid hydrazide moiety
Mechanism of Action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively.
Pharmacokinetics
It is noted that tetrazole derivatives offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for carboxylic acid functional group .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, indicating that they may have a cytotoxic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Formation of Acetic Acid Hydrazide: The final step involves the reaction of the tetrazole-phenyl compound with hydrazine hydrate to form the acetic acid hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Amines and other reduced forms of the hydrazide group.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Tetrazol-1-yl-phenyl)-acetic acid: Lacks the hydrazide group but shares the tetrazole-phenyl structure.
(4-Tetrazol-1-yl-phenyl)-methylamine: Contains a methylamine group instead of the acetic acid hydrazide.
(4-Tetrazol-1-yl-phenyl)-ethanol: Features an ethanol group in place of the acetic acid hydrazide.
Uniqueness
(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide is unique due to the presence of both the tetrazole ring and the acetic acid hydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-12-9(16)5-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5,10H2,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMZSRTZZEGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239497 | |
Record name | 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-53-8 | |
Record name | 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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